2-Chloro-4-nitroanisole (CAS 4920-79-0) is a highly functionalized halogenated nitroaromatic building block featuring a methoxy group, an ortho-chloro substituent, and a para-nitro group. In industrial and laboratory procurement, it is primarily valued as a predictable precursor for synthesizing agrochemicals, dyes, and pharmaceutical intermediates . Its specific substitution pattern activates the aromatic ring for both regioselective nucleophilic aromatic substitution (SNAr) and controlled nitro-group reduction, making it a superior starting material compared to unfunctionalized anisoles for generating complex, multi-substituted benzenoids [1].
Substituting 2-chloro-4-nitroanisole with closely related analogs fundamentally disrupts downstream synthetic workflows. Using 4-nitroanisole removes the ortho-halogen handle, eliminating the capacity for orthogonal transition-metal cross-coupling and altering the electronic activation required for specific SNAr regiocontrol [1]. Conversely, substituting with 2,4-dinitroanisole introduces severe energetic hazards and complicates selective mono-reduction, often leading to over-reduced byproducts . Furthermore, attempting to use the unmethylated analog, 2-chloro-4-nitrophenol, in catalytic processes frequently leads to catalyst poisoning or necessitates additional protection-deprotection steps, significantly increasing overall process costs and reducing yield[1].
Under photochemical conditions, 2-chloro-4-nitroanisole demonstrates exceptional regioselectivity. Irradiation in aqueous NaOH at 25 °C yields 69.2% 2-methoxy-5-nitrophenol, driven by a remarkably low activation energy of 1.8 kcal/mol from the triplet state [1]. In contrast, achieving SNAr via traditional thermal pathways requires harsh conditions (e.g., DMSO, >90 °C) and frequently results in complex, low-yielding mixtures of hydrolysis products [1].
| Evidence Dimension | Primary SNAr product yield under mild aqueous conditions (25 °C) |
| Target Compound Data | 69.2% yield of 2-methoxy-5-nitrophenol |
| Comparator Or Baseline | Thermal SNAr baseline |
| Quantified Difference | Photochemical activation lowers the required energy barrier to 1.8 kcal/mol, enabling high yield at room temperature. |
| Conditions | Aqueous NaOH, 25 °C, λ > 330 nm irradiation vs. thermal heating |
Allows manufacturers to perform highly regioselective substitutions at room temperature, reducing energy costs and avoiding the procurement and disposal of harsh organic solvents.
2-Chloro-4-nitroanisole serves as a highly efficient nitroarene coupling partner in advanced transition-metal catalysis. In nickel-catalyzed reductive aminocarbonylation with iodobenzene, it delivers the corresponding amide in 75% yield [1]. By comparison, unactivated or mono-substituted nitroarenes (such as 1-tert-butyl-4-nitrobenzene) struggle in similar catalytic cycles, yielding as low as 15–39% without extensive condition optimization [1].
| Evidence Dimension | Amide yield via Ni-catalyzed reductive aminocarbonylation |
| Target Compound Data | 75% yield |
| Comparator Or Baseline | Unactivated nitroarenes (e.g., 1-tert-butyl-4-nitrobenzene): 15–39% yield |
| Quantified Difference | Up to a 60% absolute increase in product yield. |
| Conditions | Ni-catalyzed reaction with iodobenzene |
Demonstrates the compound's superior electronic activation for cross-coupling, minimizing catalyst loading and optimizing throughput in pharmaceutical library synthesis.
For applications requiring an activated anisole derivative, 2-chloro-4-nitroanisole offers a safer and more controllable profile than 2,4-dinitroanisole. It possesses a higher melting point (95 °C vs. 88–94 °C) and eliminates the explosive hazards inherent to dinitroaromatics . Furthermore, its single nitro group allows for straightforward, quantitative catalytic reduction to 2-chloro-4-methoxyaniline without the complex reaction monitoring required to prevent over-reduction in dinitro systems .
| Evidence Dimension | Melting point and reduction selectivity |
| Target Compound Data | 95 °C; single reduction site |
| Comparator Or Baseline | 2,4-Dinitroanisole: 88–94 °C; competing reduction sites |
| Quantified Difference | Eliminates the energetic hazard profile and secondary reduction byproducts associated with dinitroaromatics. |
| Conditions | Standard storage and catalytic hydrogenation conditions |
Provides a safer, more predictable procurement choice for synthesizing functionalized anisidines at industrial scale, lowering safety compliance costs.
Serves as a reliable, high-yield starting material for producing 2-chloro-4-aminophenol and 2-chloro-4-methoxyaniline, which are critical precursors for insect growth regulators like Novaluron [1].
Ideal for green-chemistry workflows utilizing UV irradiation to achieve regioselective nucleophilic aromatic substitution in aqueous media, bypassing the need for DMSO and high heat [2].
Acts as an electronically activated nitroarene in transition-metal-catalyzed reductive aminocarbonylations to rapidly generate complex amide libraries with high atom economy [3].
Acute Toxic;Irritant